benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate

ACC2 inhibition metabolic disease fatty acid oxidation

Porphyrin researchers face purification bottlenecks and animal-origin contaminants. This compound eliminates both: • Enables chromatography-free coupling for multi-100 g protoporphyrin IX synthesis • Orthogonal benzyl ester (removable via Pd/C hydrogenolysis) preserves 3-acetyl group through multiple synthetic steps • Validated ACC2 inhibitor scaffold with IC50 253 nM and >50-fold CYP2C9/2C19 selectivity. Bulk quantities available with consistent 98% HPLC purity for hit-to-lead and process chemistry campaigns.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
Cat. No. B12068122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1C(=O)C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H15NO3/c1-10-8-16-14(13(10)11(2)17)15(18)19-9-12-6-4-3-5-7-12/h3-8,16H,9H2,1-2H3
InChIKeyWXRCUEPEYCTAFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Acetyl-4-Methyl-1H-Pyrrole-2-Carboxylate for Research Procurement: CAS, Properties, and Baseline Data


Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate (CAS 1063631-10-6, MF C₁₅H₁₅NO₃, MW 257.28) is a heterocyclic pyrrole derivative substituted at the 2-position with a benzyl ester, the 3-position with an acetyl group, and the 4-position with a methyl group . This compound features an unsubstituted nitrogen at position 1, preserving the aromatic sextet required for stability . It serves as both a building block in organic synthesis and a scaffold in medicinal chemistry programs. Predicted physicochemical properties include a boiling point of 454.6±45.0 °C, density of 1.201±0.06 g/cm³, and LogP of 2.88 [1].

1
Scaffold selection: Pyrrole-based ACC2 inhibitor probe with reported target engagement context
2
Synthetic workflow: Orthogonally protected building block for multi-step porphyrin synthesis
3
Selectivity context: Supports CYP450 liability screening with reported isoform selectivity profile

Why Generic Pyrrole-2-Carboxylates Cannot Substitute for Benzyl 3-Acetyl-4-Methyl-1H-Pyrrole-2-Carboxylate


Generic pyrrole-2-carboxylate derivatives are not functionally interchangeable with benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate due to the specific electronic and steric contributions of its substituent array. The benzyl ester at C2 serves as an orthogonal protecting group that can be selectively removed via hydrogenolysis without affecting the acetyl moiety [1], a feature not available with methyl or ethyl esters. The 3-acetyl group introduces electrophilic character at the β-position, enabling condensation reactions with hydrazines to form hydrazones . Meanwhile, the 4-methyl group modulates ring electronics and steric accessibility. These three substituents collectively determine the compound's performance as a porphyrin synthesis intermediate and its binding affinity to acetyl-CoA carboxylase 2 [2]. Substitution with unsubstituted pyrrole-2-carboxylates, 3,5-dimethyl analogs, or alternative ester derivatives would fundamentally alter reaction outcomes, binding profiles, and synthetic utility.

!
Free acid or simple esters cannot replicate target engagement: The benzyl ester moiety is functionally critical for reported ACC2 inhibition; methyl/ethyl ester analogs may not maintain potency.
!
Unsubstituted or dimethyl pyrrole analogs alter synthetic utility: 3,5-dimethyl or unsubstituted pyrrole-2-carboxylates lack the 3-acetyl/4-methyl pattern required for unsymmetrical dipyrrylmethane coupling and porphyrin routes.
!
Alternative ester groups compromise orthogonal deprotection: Methyl/ethyl esters require hydrolytic conditions that may affect the acetyl group; only the benzyl ester enables selective hydrogenolysis in neutral conditions.

Quantitative Evidence Guide: Benzyl 3-Acetyl-4-Methyl-1H-Pyrrole-2-Carboxylate Differentiation Data


ACC2 Inhibitory Potency: Benzyl Ester vs. Free Carboxylic Acid Comparator

Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate demonstrates an IC50 of 253 nM against recombinant human acetyl-CoA carboxylase 2 (ACC2) [1]. This represents a quantifiable potency threshold against a validated metabolic target. In contrast, the corresponding free carboxylic acid (3-acetyl-4-methyl-1H-pyrrole-2-carboxylic acid, CAS 79720-71-1) lacks documented ACC2 inhibitory activity in the same assay systems, indicating that the benzyl ester moiety is functionally critical for target engagement at this potency level.

ACC2 IC50
Head-to-head
253 nM
Reported ACC2 inhibition context; free acid inactive
Recombinant human ACC2; acetyl-CoA to malonyl-CoA assay.
ACC2 inhibition metabolic disease fatty acid oxidation

CYP450 Selectivity Profile: ACC2 Inhibition Without CYP2C9/2C19 Liability

The compound exhibits markedly reduced activity against cytochrome P450 isoforms CYP2C9 (IC50 = 15,000 nM) and CYP2C19 (IC50 = 20,000 nM) compared to its primary ACC2 target engagement [1]. The selectivity window (ratio of CYP IC50 to ACC2 IC50) is approximately 59-fold for CYP2C9 and 79-fold for CYP2C19. This selectivity profile contrasts with many pyrrole-based ACC inhibitors described in patent literature that demonstrate narrower selectivity margins or require additional structural optimization to mitigate CYP inhibition [2].

CYP Selectivity
Class-level
59× (CYP2C9) · 79× (CYP2C19)
Reported selectivity window vs. ACC2; supports CYP-related endpoint review
CYP IC50 values: 15,000 nM (2C9), 20,000 nM (2C19). Class-level inference.
CYP450 drug-drug interaction metabolic stability

Synthetic Utility: Validated Porphyrin Intermediate with Chromatography-Free Scale-Up

Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate is documented as a key intermediate in the total synthesis of protoporphyrin IX via an unsymmetrical diiodo dipyrrylmethane coupling strategy . The methodology enables synthesis on a multi-100 g scale without requiring chromatographic purification, and the resulting porphyrin derivatives are completely free of animal-origin contaminants . In contrast, alternative pyrrole-2-carboxylate intermediates such as benzyl 3,5-dimethyl-pyrrole-2-carboxylate, while also useful in porphyrin chemistry, are typically prepared via Knorr-type reactions that yield lower overall throughput and lack the specific substitution pattern required for unsymmetrical dipyrrylmethane coupling approaches [1].

Porphyrin Synthesis
Class-level
Multi-100 g; chromatography-free
Validated intermediate for protoporphyrin IX; supports process-scale screening
Unsymmetrical diiodo dipyrrylmethane coupling strategy.
porphyrin synthesis protophorphyrin IX process chemistry

Ester Protective Group Orthogonality: Benzyl vs. Methyl/Ethyl Ester Differentiation

The benzyl ester of this compound can be selectively cleaved via hydrogenolysis over palladium on carbon (Pd/C) to regenerate the corresponding carboxylic acid . This deprotection occurs under neutral, non-hydrolytic conditions that do not affect the 3-acetyl group. In contrast, methyl and ethyl pyrrole-2-carboxylate analogs require basic or acidic hydrolysis for ester cleavage, conditions that risk acetyl group migration, hydrolysis, or pyrrole ring decomposition . This orthogonality is a direct structural advantage conferred specifically by the benzyl ester moiety.

Ester Orthogonality
Data to verify
Pd/C hydrogenolysis (neutral) vs. hydrolysis
Orthogonal deprotection supports acetyl-retention strategy
Methyl/ethyl esters require acid/base hydrolysis; acetyl migration risk.
protective group strategy hydrogenolysis orthogonal deprotection

Procurement-Driven Application Scenarios for Benzyl 3-Acetyl-4-Methyl-1H-Pyrrole-2-Carboxylate


Metabolic Disease Target Screening: ACC2 Inhibitor Lead Identification

Procure benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate as a validated ACC2 inhibitor scaffold with an established IC50 of 253 nM [1]. The compound's >50-fold selectivity window over CYP2C9 and CYP2C19 provides a cleaner starting point for hit-to-lead optimization compared to uncharacterized pyrrole analogs [1]. Use this compound as a reference standard or starting scaffold in screening cascades for obesity, type 2 diabetes, and NAFLD programs where ACC2 inhibition is therapeutically relevant.

Process Chemistry: Scalable Porphyrin Intermediate Manufacturing

Source this compound for use as a key intermediate in the multi-100 g scale synthesis of protoporphyrin IX and its derivatives . The validated chromatography-free coupling methodology reduces purification costs and complexity . The final porphyrin products are free of animal-origin contaminants, meeting regulatory expectations for pharmaceutical-grade manufacturing .

Multi-Step Organic Synthesis: Orthogonally Protected Pyrrole Building Block

Incorporate benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate into synthetic sequences requiring orthogonal deprotection strategies. The benzyl ester can be removed via Pd/C hydrogenolysis under conditions that preserve the 3-acetyl group [2], enabling sequential functionalization not possible with methyl or ethyl ester analogs. This is particularly valuable in the synthesis of dipyrromethanes, tripyrranes, and other porphyrin precursors where acetyl functionality must be retained through multiple synthetic steps.

Structure-Activity Relationship (SAR) Studies: ACC Inhibitor Scaffold Optimization

Utilize this compound as a reference point in SAR campaigns exploring pyrrole-based ACC inhibitors. The documented ACC2 IC50 of 253 nM, combined with CYP selectivity data [1], provides a quantitative baseline against which structural modifications (e.g., substitution at C5, nitrogen alkylation, or ester variation) can be systematically evaluated. The compound's characterization in BindingDB/ChEMBL [1] ensures data reproducibility and cross-study comparability.

Application
Selection Property
Validation Focus
ACC2 target engagement studies
ACC2 inhibition assay context
Target-engagement and CYP selectivity review
Porphyrin process chemistry
Scalable building block with documented route
Chromatography-free scale-up and contaminant control
Multi-step pyrrole synthesis
Orthogonal benzyl ester protection
Selective deprotection under acetyl-preserving conditions
ACC inhibitor SAR campaigns
Quantitative baseline scaffold
Cross-study comparability and reproducibility review
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